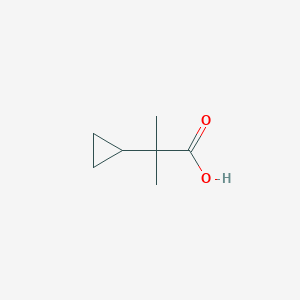

2-Cyclopropyl-2-methylpropanoic acid

Description

Contextualizing 2-Cyclopropyl-2-methylpropanoic Acid within Aliphatic Carboxylic Acid and Cyclopropane (B1198618) Chemistry

This compound is classified as an aliphatic carboxylic acid, which are organic compounds characterized by a carboxyl (-COOH) functional group attached to a non-aromatic hydrocarbon chain. evitachem.com The presence of the carboxyl group makes the molecule acidic and allows it to undergo typical reactions such as esterification and amide bond formation. synthachem.com

What distinguishes this molecule is the incorporation of a cyclopropyl (B3062369) group at the alpha carbon (the carbon atom adjacent to the carboxyl group). synthachem.com The cyclopropane ring is the smallest possible carbocycle and is characterized by significant ring strain due to its C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This inherent strain influences the molecule's reactivity and stability. ontosight.ai In medicinal chemistry, the cyclopropyl group is often strategically incorporated into molecules to improve properties such as metabolic stability and lipophilicity, which can lead to better drug-like characteristics. synthachem.com The rigidity and steric effects of the cyclopropyl group can also lead to different physical properties, such as higher melting and boiling points, when compared to structurally similar compounds without the ring, like isobutyric acid. synthachem.com

Overview of Research Significance and Academic Relevance of this compound

The primary significance of this compound in academic and industrial research lies in its role as a specialized chemical intermediate and building block. synthachem.comevitachem.com It is not typically used as a final product but rather as a starting material in the synthesis of more complex organic molecules, particularly within the pharmaceutical sector. synthachem.com Its structure is valuable for creating derivatives that may possess specific biological activities. synthachem.com

The academic relevance of the compound is highlighted by its application in several areas of study:

Pharmaceutical Research : The molecule has been investigated for its potential to create derivatives that affect neurotransmitter systems, making it a person of interest in drug development. evitachem.com Its structural motifs have appeared in patent literature related to the development of leukotriene receptor antagonists and tyrosine kinase inhibitors. synthachem.com

Organic Synthesis : It serves as a versatile intermediate for constructing larger, more intricate molecular architectures. evitachem.com The carboxylic acid handle allows for a variety of chemical transformations, while the cyclopropyl group offers a unique three-dimensional structure. synthachem.com

Biochemical Studies : The compound can be used to study interactions with biomolecules like enzymes and receptors, contributing to a greater understanding of metabolic pathways. evitachem.com

While comprehensive data on the compound remains specialized, its documented use as a synthetic intermediate confirms its value to researchers engaged in the design and creation of novel chemical entities. synthachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNZYCYDGUQDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71199-13-8 | |

| Record name | 2-cyclopropyl-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyclopropyl 2 Methylpropanoic Acid

Alkylation-Based Approaches for 2-Cyclopropyl-2-methylpropanoic Acid Synthesis

Alkylation reactions represent a fundamental approach for the formation of carbon-carbon bonds and are a common strategy for synthesizing α-substituted carboxylic acids. evitachem.com In the context of this compound, this strategy involves the introduction of two methyl groups to the α-carbon of a cyclopropyl (B3062369) acetic acid precursor.

A typical pathway commences with an ester of cyclopropylacetic acid, such as ethyl cyclopropylacetate. This starting material is treated with a strong, non-nucleophilic base, like lithium diisopropylamide (LDA), at low temperatures to generate a stable enolate. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, commonly methyl iodide. The reaction is performed sequentially to introduce both methyl groups. The first methylation yields ethyl 2-cyclopropylpropanoate, which is then subjected to a second deprotonation and alkylation step to form ethyl 2-cyclopropyl-2-methylpropanoate. The final step involves the hydrolysis of the ester under either acidic or basic conditions to yield the desired this compound.

Key Features of Alkylation-Based Synthesis

| Feature | Description |

|---|---|

| Starting Material | Typically an ester of cyclopropylacetic acid. |

| Key Reagents | Strong base (e.g., LDA), alkylating agent (e.g., methyl iodide). |

| Mechanism | Formation of an enolate intermediate followed by nucleophilic substitution. |

| Final Step | Hydrolysis of the resulting ester to the carboxylic acid. |

This method offers a versatile and controllable route to the target compound, allowing for the stepwise construction of the quaternary α-carbon.

Oxidative Synthesis of this compound from Cyclopropanol (B106826) Precursors

Oxidative methods provide an alternative route to carboxylic acids from corresponding alcohols. For the synthesis of this compound, this approach would necessitate the oxidation of the primary alcohol, 2-cyclopropyl-2-methylpropan-1-ol (B1457631).

The synthesis of this specific alcohol precursor is a critical first step. It can be prepared via a Grignard reaction, where a cyclopropylmagnesium halide (prepared from a cyclopropyl bromide) is reacted with isobutyraldehyde. The resulting secondary alcohol can then be oxidized to a ketone, followed by another Grignard reaction with methylmagnesium bromide to create the tertiary carbon center, and subsequent functional group manipulations to arrive at the primary alcohol precursor.

Once 2-cyclopropyl-2-methylpropan-1-ol is obtained, it can be oxidized to the target carboxylic acid. This transformation is typically achieved in a two-step process, involving an initial oxidation to the corresponding aldehyde, followed by further oxidation to the carboxylic acid. A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, as well as milder, more modern methods. evitachem.com The direct conversion of the primary alcohol to the carboxylic acid can also be accomplished using strong oxidizing agents like potassium permanganate.

The synthesis of substituted cyclopropanol precursors themselves is an active area of research, with methods such as the Kulinkovich reaction and oxidative hydrolysis of cyclopropyl boronates being developed for broader applications. chemrxiv.orgorganic-chemistry.org

Carboxylation Reactions in the Formation of this compound

Carboxylation reactions, which involve the introduction of a carboxyl group using carbon dioxide, are a direct and efficient method for synthesizing carboxylic acids. evitachem.com This strategy is particularly effective when a stable carbanion or organometallic intermediate can be generated at the desired position.

To synthesize this compound via this route, a suitable precursor capable of forming a tertiary organometallic species is required. A plausible starting material would be 2-chloro-2-cyclopropylpropane. This tertiary alkyl halide can be reacted with a reactive metal, such as lithium or magnesium, to form the corresponding organolithium or Grignard reagent. This powerful nucleophile is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile. The resulting intermediate is a magnesium or lithium carboxylate salt. The final step is an acidic workup (e.g., with aqueous HCl) to protonate the carboxylate and yield the final product, this compound.

Overview of the Carboxylation Strategy

| Step | Description |

|---|---|

| 1. Precursor | 2-halo-2-cyclopropylpropane (e.g., 2-chloro-2-cyclopropylpropane). |

| 2. Reagent Formation | Reaction with Mg or Li to form a Grignard or organolithium reagent. |

| 3. Carboxylation | Addition of the organometallic reagent to solid carbon dioxide (CO₂). |

| 4. Workup | Acidification to protonate the carboxylate salt and yield the carboxylic acid. |

This method is highly effective for creating quaternary centers and directly installing the carboxylic acid functionality in a single carbon-introducing step.

Development of Stereoselective Syntheses of this compound and its Chiral Analogues

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for the preparation of its chiral analogues. Chiral analogues could possess substituents on the cyclopropane (B1198618) ring or have one of the α-methyl groups replaced by a different substituent, creating a stereocenter. The development of methods to control the absolute and relative stereochemistry of these analogues is vital for their potential applications, particularly in medicinal chemistry.

Stereoselective synthesis of complex cyclopropane-containing molecules often relies on controlling the stereochemistry during the cyclopropanation step itself. nih.gov For instance, the use of chiral catalysts in reactions involving diazo compounds and alkenes can lead to the formation of one enantiomer of a cyclopropane derivative in excess. This enantiomerically enriched building block can then be carried forward to synthesize the desired chiral acid analogue.

Another point of stereochemical control is during alkylation. By using a chiral auxiliary attached to a precursor like cyclopropylacetic acid, it is possible to direct the approach of the alkylating agent (e.g., methyl iodide) from one face of the molecule, leading to a stereoselective alkylation. After the desired stereocenter is set, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. Such strategies have been successfully applied in the synthesis of various complex natural products and pharmaceutical agents. nih.gov

Chemical Transformations and Mechanistic Investigations of 2 Cyclopropyl 2 Methylpropanoic Acid

Reactivity of the Carboxylic Acid Functional Group in 2-Cyclopropyl-2-methylpropanoic Acid

The carboxylic acid group in this compound undergoes a variety of transformations typical for this functional group, including esterification, decarboxylation, reduction, and conversion to amides and other derivatives.

Esterification Reactions of this compound

This compound can be converted to its corresponding esters through reaction with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. For instance, the reaction with ethanol (B145695) yields ethyl 2-cyclopropyl-2-methylpropanoate. The mechanism of this reaction involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

The general steps of the Fischer esterification mechanism are as follows:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

Table 1: Examples of Esterification Products of this compound

| Alcohol Reactant | Ester Product |

|---|---|

| Methanol | Methyl 2-cyclopropyl-2-methylpropanoate |

| Ethanol | Ethyl 2-cyclopropyl-2-methylpropanoate |

| Propanol | Propyl 2-cyclopropyl-2-methylpropanoate |

Decarboxylation Pathways of this compound

While the decarboxylation of simple alkanoic acids is generally difficult, the presence of the cyclopropyl (B3062369) group can influence the stability of the molecule and potential reaction pathways. Research on related compounds, such as α-(carbonyl)cyclopropane carboxylic acids, suggests that thermal decarboxylation can proceed through mechanisms involving the cyclopropyl ring. It has been demonstrated that in some cases, the ring opening of the cyclopropyl group can precede the loss of carbon dioxide, particularly at elevated temperatures. This is because the cyclopropyl ring can stabilize an adjacent radical or carbocationic intermediate that may form during the decarboxylation process. For cyclopropane (B1198618) carboxylic acid itself, decarboxylation has been shown to yield propene through an initial ring opening.

However, under certain conditions, this compound may undergo decarboxylation to form cyclopropane derivatives. The specific pathway and products would likely depend on the reaction conditions, such as temperature and the presence of catalysts.

Reduction of this compound to Alcohol Derivatives

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2-cyclopropyl-2-methylpropan-1-ol (B1457631). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by the nucleophilic attack of a hydride ion on the carbonyl carbon. This process occurs twice, with an aldehyde intermediate that is further reduced to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

The key steps in the reduction of a carboxylic acid with LiAlH₄ are:

An acid-base reaction where the hydride deprotonates the carboxylic acid.

Coordination of the resulting carboxylate to the aluminum species.

Nucleophilic addition of a hydride to the carbonyl carbon.

A second hydride addition to the intermediate aldehyde.

Workup with an acid to protonate the resulting alkoxide and yield the alcohol.

Table 2: Reduction of this compound

| Starting Material | Reducing Agent | Product |

|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄) | 2-Cyclopropyl-2-methylpropan-1-ol |

Formation of Amides and Other Derivatives from this compound

This compound can serve as a precursor for the synthesis of a variety of derivatives, most notably amides. The direct reaction of a carboxylic acid with an amine is generally unfavorable due to an acid-base reaction forming a stable salt. Therefore, the carboxylic acid is typically activated first. Common methods for amide formation include the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct amidation of the carboxylic acid with an amine. These methods proceed through a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond.

Reactivity and Stability of the Cyclopropyl Moiety in this compound

The cyclopropyl group, with its inherent ring strain and unique electronic properties, can participate in specific chemical reactions, although it is generally more stable than a double bond.

Electrophilic and Nucleophilic Substitution Reactions Involving the Cyclopropyl Group

The cyclopropyl group in this compound is relatively stable and does not readily undergo electrophilic substitution reactions in the same way that aromatic rings do. However, the high p-character of the C-C bonds in the cyclopropane ring allows it to interact with and stabilize adjacent positive charges. Under strongly acidic conditions, electrophilic attack on the cyclopropane ring can lead to ring-opening reactions.

While direct nucleophilic substitution on an unsubstituted cyclopropane ring is uncommon, the presence of the quaternary carbon in this compound introduces the possibility of interesting reactivity. Studies on related cyclopropyl derivatives with adjacent quaternary centers have shown that nucleophilic substitution can occur at this congested carbon, often proceeding with a complete inversion of configuration and leading to ring-opened products. bohrium.comnih.govnih.gov These transformations are thought to proceed through a non-classical carbocation intermediate, such as a bicyclobutonium species. nih.govresearchgate.net The driving force for such reactions is the relief of the significant ring strain of the cyclopropyl group. nih.gov Therefore, while the cyclopropyl moiety in this compound is generally stable, it has the potential to undergo nucleophilic attack at the quaternary carbon under specific conditions, leading to the cleavage of a C-C bond within the ring. bohrium.com

Investigations into Cyclopropyl Ring-Opening Mechanisms in this compound Analogues

The susceptibility of the cyclopropyl ring to cleavage makes it a useful mechanistic probe, often referred to as a "radical clock," for studying reaction intermediates. The ring-opening of a cyclopropylcarbinyl radical is a rapid and well-characterized process, and its rate can be used to time other fast reactions. In analogues of this compound, the formation of a radical at the carbon adjacent to the cyclopropyl group initiates a cascade of events that can lead to ring-opened products.

The mechanism typically proceeds through the formation of a cyclopropylcarbinyl radical. This intermediate is highly strained and can undergo rapid unimolecular rearrangement through homolytic cleavage of one of the internal cyclopropane bonds. This ring-opening relieves the strain and results in the formation of a more stable homoallylic radical. The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropyl ring, with cleavage generally occurring to form the most stable possible radical intermediate. For instance, in the case of the trans-2-methylcyclopropylmethyl radical, ring opening preferentially yields the primary 2-methylbut-3-en-1-yl radical over the secondary pent-4-en-2-yl radical, a trend that is not immediately obvious based on radical stability alone and highlights the complex stereoelectronic effects at play.

The rate of this ring-opening is sensitive to the substitution on both the cyclopropyl ring and the radical center. Computational studies have been employed to calculate the barrier heights for the ring-opening of various substituted cyclopropylcarbinyl radicals, and these theoretical predictions have shown good agreement with experimental data. These studies indicate that steric interactions can play a significant role in determining the kinetics of the ring-opening process. wayne.edu

The following table summarizes the products that can be expected from the radical-mediated ring-opening of a hypothetical 2-cyclopropyl-2-methylpropanoyl derivative, based on established principles of cyclopropylcarbinyl radical rearrangement.

| Reactant Analogue | Intermediate Radical | Ring-Opened Radical | Potential Final Product (after trapping) |

|---|---|---|---|

| 2-Cyclopropyl-2-methylpropanoyl-X | 2-Cyclopropyl-2-methylpropyl radical | 4-Methylpent-3-en-1-yl radical | Derivatives of 4-methylpent-3-enoic acid or related compounds |

Oxidative Transformations of this compound

The oxidative metabolism of xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. uomus.edu.iqnih.gov These enzymes are capable of catalyzing a wide array of oxidative reactions, including hydroxylation, epoxidation, and heteroatom oxidation. uomus.edu.iq When a cyclopropyl-containing molecule like this compound serves as a substrate for a CYP enzyme, the reaction can proceed through several potential pathways.

One of the principal mechanisms of CYP-mediated oxidation involves the abstraction of a hydrogen atom from the substrate by a highly reactive iron-oxo species (Compound I) within the enzyme's active site. nih.gov This generates a transient radical intermediate. In the context of this compound analogues, hydrogen abstraction can occur at various positions. If abstraction occurs from the carbon linking the cyclopropyl and carboxyl groups, a cyclopropylcarbinyl radical is formed, which can then undergo the ring-opening reactions described previously.

Alternatively, the CYP enzyme can catalyze the hydroxylation of the molecule without inducing ring-opening. This "oxygen rebound" mechanism involves the rapid transfer of a hydroxyl group from the enzyme's heme iron to the substrate radical intermediate. nih.gov The balance between ring-opening and hydroxylation is dependent on the relative rates of these two competing pathways. Studies using cyclopropyl-containing compounds as probes have been instrumental in estimating the rate of this oxygen rebound in P450 enzymes.

The regioselectivity of hydroxylation is another important aspect of the oxidative transformation of this compound and its analogues. CYP enzymes can exhibit remarkable selectivity in choosing the site of oxidation. For instance, studies with 4-substituted benzoic acids have shown that the position of hydroxylation on the alkyl substituent is influenced by the length and branching of the alkyl chain, as well as by mutations in the enzyme's active site. nih.gov In the case of this compound, potential sites for hydroxylation include the methyl groups and the tertiary carbon of the cyclopropyl ring.

The following table outlines the potential oxidative transformations that this compound could undergo when metabolized by cytochrome P450 enzymes, based on known reactivities of similar compounds.

| Type of Transformation | Potential Site of Oxidation | Intermediate | Potential Product(s) |

|---|---|---|---|

| Hydroxylation (without ring-opening) | Methyl group | Alkyl radical | 2-Cyclopropyl-2-(hydroxymethyl)propanoic acid |

| Hydroxylation (without ring-opening) | Tertiary carbon of cyclopropyl ring | Cyclopropyl radical | 2-(1-Hydroxycyclopropyl)-2-methylpropanoic acid |

| Ring-opening followed by oxidation | Carbon adjacent to cyclopropyl ring | Cyclopropylcarbinyl radical -> Homoallylic radical | Ring-opened unsaturated carboxylic acids |

| Desaturation | Across C-C bonds of the alkyl moiety | Radical or cationic intermediate | Unsaturated derivatives |

It is important to note that the actual metabolic profile of this compound would be dependent on the specific CYP isozyme involved, as different isozymes exhibit distinct substrate specificities and catalytic activities. nih.gov

Strategic Applications of 2 Cyclopropyl 2 Methylpropanoic Acid in Complex Organic Synthesis

2-Cyclopropyl-2-methylpropanoic Acid as a Building Block for Advanced Organic Moleculesevitachem.comck12.org

This compound serves as a fundamental component in the synthesis of more complex organic molecules. evitachem.com Organic compounds, which are molecules built around carbon, form the basis of living organisms, and smaller molecules like this compound act as the "building blocks" for these larger structures. ck12.org The intrinsic structure of this acid, featuring a three-membered carbocyclic ring, provides a unique conformational rigidity and lipophilicity that is desirable in the design of advanced molecular entities. unl.pt

The cyclopropyl (B3062369) moiety is not merely a passive structural element; it is considered a functional group in itself, capable of influencing the electronic properties and reactivity of the parent molecule. researchgate.net Synthetic chemists leverage this compact, strained ring system to introduce specific spatial arrangements in target molecules. The carboxylic acid function provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger frameworks through reactions such as amidation and esterification. evitachem.com This dual functionality makes this compound a valuable starting material for creating a library of diverse compounds. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molar Mass | 128.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 71199-13-8 |

| Canonical SMILES | CC(C)(C1CC1)C(=O)O |

Data sourced from PubChem. nih.gov

Role of this compound in Diastereoselective Synthesis (e.g., aldol (B89426) condensations with chiral auxiliaries)nih.gov

The preparation of polysubstituted cyclopropanes is an area of significant interest in synthetic chemistry, with a major goal being the control of stereochemistry. nih.gov Diastereoselective synthesis aims to produce a specific stereoisomer from a set of possible diastereomers. While direct examples involving this compound in aldol condensations are not extensively documented in readily available literature, the principles of asymmetric induction using chiral auxiliaries are well-established and applicable to this substrate.

In a typical strategy, the carboxylic acid would first be coupled to a chiral auxiliary, such as an Evans' oxazolidinone, to form a chiral imide. Deprotonation of the α-proton (on the methyl group) is generally not possible; however, the formation of an enolate from the corresponding ketone derivative or related structures allows for diastereoselective reactions. The chiral auxiliary creates a sterically biased environment, directing the approach of an electrophile (like an aldehyde in an aldol condensation) to one face of the enolate. The cyclopropyl group at the quaternary center would further influence the trajectory of the incoming electrophile, potentially enhancing the level of diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved to yield the desired product with high stereochemical purity. This methodology provides a pathway to stereocontrolled architectures that are crucial for biologically active molecules. nih.gov

Precursor Utility of this compound in Pharmaceutical Intermediate Productionevitachem.comgoogle.com

The unique structural features of this compound make it a relevant intermediate in pharmaceutical research and drug development. evitachem.com Its cyclopropyl group is a desirable motif in medicinal chemistry, often found in potent enzyme inhibitors and other biologically active compounds. unl.pt While this specific acid may serve as an intermediate in various research contexts, related structures are explicitly cited in the synthesis of important pharmaceuticals. evitachem.com

For instance, the compound 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid is identified as a key intermediate in the synthesis of Fexofenadine Hydrochloride, a widely used antihistamine. google.com Although a different molecule, its synthesis highlights the importance of the cyclopropyl- and methylpropanoic acid-containing core structure in building blocks for pharmaceuticals. The synthesis of such intermediates often involves multi-step processes where a building block like this compound can be used to introduce the specific cyclopropyl moiety into the final target structure. google.com Its utility lies in providing a robust fragment that can be integrated into a larger, more complex active pharmaceutical ingredient.

Synthesis of Specialized Cyclopropyl-Containing Derivatives from 2-Cyclopropyl-2-methylpropanoic Acidevitachem.comnih.gov

The carboxylic acid group of this compound is a versatile functional group that allows for the synthesis of a wide array of specialized derivatives. This chemical handle enables a divergent synthetic approach, where a single, readily accessible scaffold can be converted into a diverse library of compounds. nih.gov Standard transformations of the carboxyl group can be applied to yield esters, amides, acid halides, and alcohols, all while preserving the core cyclopropyl-methyl structure.

Common derivatization reactions include:

Esterification: Reaction with various alcohols under acidic conditions produces the corresponding esters, which can be useful as final products or as intermediates for further reactions. evitachem.com

Amidation: Coupling with amines, often using activating agents, yields amides. This is a fundamental reaction for building peptide-like structures or other complex molecules. nih.gov

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the carboxylic acid to the corresponding primary alcohol, 2-cyclopropyl-2-methylpropan-1-ol (B1457631). evitachem.comnih.gov This alcohol can then undergo further functionalization.

Decarboxylation: Under specific conditions, the carboxyl group can be removed to form cyclopropane (B1198618) derivatives, although this is often a challenging transformation. evitachem.com

This ability to readily diversify the initial scaffold is highly valuable, providing access to novel cyclopropane-containing fragments and building blocks for use in medicinal chemistry and materials science. nih.gov

Table 2: Potential Derivatives from this compound

| Reaction Type | Reagent Example | Resulting Functional Group | Derivative Class |

| Esterification | Methanol (CH₃OH), H⁺ | -COOCH₃ | Ester |

| Amidation | Ammonia (NH₃), Heat | -CONH₂ | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | -CH₂OH | Primary Alcohol |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) | -COCl | Acyl Chloride |

Biochemical and Molecular Interaction Studies of 2 Cyclopropyl 2 Methylpropanoic Acid

Modulation of Neurotransmitter Systems by 2-Cyclopropyl-2-methylpropanoic Acid: Mechanistic Hypotheses

While direct studies on this compound are limited, its structural resemblance to key signaling molecules suggests plausible mechanisms for neurotransmitter system modulation. The presence of a carboxylic acid group, a common feature in molecules that interact with amino acid neurotransmitter systems, forms the basis of these hypotheses.

One leading hypothesis centers on the GABAergic system . Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for therapeutic agents. youtube.com It is postulated that this compound may act as a modulator of GABAergic transmission. This could occur through several potential mechanisms, including direct interaction with GABA receptors, influencing GABA synthesis or metabolism, or affecting GABA reuptake from the synaptic cleft. For instance, other molecules containing a cyclopropyl (B3062369) group have been shown to influence GABA release. One such derivative, 8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA), has been found to stimulate GABA release from interneurons by enhancing the activity of presynaptic α7 nicotinic acetylcholine (B1216132) receptors. nih.gov This suggests a potential indirect pathway by which cyclopropane-containing compounds can modulate GABAergic activity.

Another significant hypothesis involves the glutamatergic system . Glutamate (B1630785) is the principal excitatory neurotransmitter, and its dysregulation is implicated in numerous neurological disorders. youtube.comyoutube.com The structural analogy of this compound to glutamate could enable it to interact with glutamate receptors. Specifically, it is hypothesized that it may act as an agonist or antagonist at ionotropic or metabotropic glutamate receptors. For example, a related cyclopropane-containing compound, (2S,3S,4S)-2-(carboxycyclopropyl) glycine (B1666218) (L-CCG), is a known agonist for group II metabotropic glutamate receptors (mGluR II), inducing long-term depression of synaptic transmission. nih.gov This raises the possibility that this compound could exert similar effects on glutamatergic signaling.

Investigation of Receptor Binding Affinities and Selectivity of this compound

The receptor binding profile of this compound remains largely uncharacterized in the public domain. However, based on the mechanistic hypotheses, its affinity for GABA and glutamate receptors would be of primary interest. The unique three-dimensional structure imparted by the cyclopropyl group could confer a degree of selectivity for specific receptor subtypes. evitachem.com

To illustrate the potential for cyclopropane-containing molecules to exhibit high receptor affinity and selectivity, the binding profiles of other cyclopropyl derivatives at various receptors are presented below. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| Cyclopropylfentanyl | μ-opioid receptor (MOR) | 2.11 | Selective for MOR over δ- and κ-opioid receptors |

| (1S,2R)-3-(5-(Azetidin-2-ylmethoxy)pyridin-3-yl)-N-methyl-2-(pyridin-3-yl)cyclopropanecarboxamide | α4β2-nicotinic acetylcholine receptor | Subnanomolar to low nanomolar | Good selectivity for β2*-containing nAChRs |

| 6-cyclopropyl-2,4-hexadienoic acid derivative (5a) | Retinoic acid receptors (RARs) | EC50 = 17-59 | Pan-agonist for RAR and RXR isoforms |

| 6-cyclopropyl-2,4-hexadienoic acid derivative (5a) | Retinoid X receptors (RXRs) | EC50 = 6-14 | Pan-agonist for RAR and RXR isoforms |

This table presents data for illustrative purposes from studies on other cyclopropane-containing compounds to highlight the potential for high-affinity and selective receptor binding. The data does not represent the binding profile of this compound.

Enzymatic Interactions and Metabolic Investigations Involving this compound

The metabolic fate of this compound is a critical aspect of its biochemical profile. The presence of the cyclopropyl group is expected to significantly influence its metabolism. Generally, cyclopropyl groups can be metabolically stable due to the high C-H bond dissociation energy, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes. nih.gov

However, the metabolism of cyclopropyl-containing compounds can be complex and sometimes lead to unexpected pathways. The primary routes of metabolism for carboxylic acids involve conjugation with glucuronic acid or amino acids. It is hypothesized that this compound could undergo glucuronidation.

The interaction with CYP enzymes is another area of investigation. While the cyclopropyl ring may be resistant to oxidation, the rest of the molecule could be a substrate for various CYP isoforms. The major drug-metabolizing CYPs in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov Understanding which, if any, of these enzymes metabolize this compound is crucial for predicting potential drug-drug interactions. For instance, the metabolism of another propanoic acid derivative, 2-[[5,7-dipropyl-3-(trifluoromethyl)-1,2-benzisoxazol-6-yl]oxy]-2-methylpropanoic acid, involves CYP3A4. sci-hub.red

The table below summarizes the primary human cytochrome P450 enzymes involved in drug metabolism.

| CYP Isoform | Percentage of Clinically Used Drugs Metabolized | Key Substrates |

|---|---|---|

| CYP3A4/5 | ~50% | Midazolam, Nifedipine, Simvastatin |

| CYP2D6 | ~25% | Codeine, Metoprolol, Fluoxetine |

| CYP2C9 | ~15% | Warfarin, Ibuprofen, Phenytoin |

| CYP2C19 | ~10% | Omeprazole, Clopidogrel, Diazepam |

| CYP1A2 | ~10% | Caffeine, Theophylline, Imipramine |

This table provides general information about major drug-metabolizing CYP enzymes and is not based on specific studies of this compound.

Elucidating the Influence of the Cyclopropyl Moiety on Biological Activity and Molecular Recognition

The cyclopropyl group is a key structural feature that likely dictates the biological activity and molecular recognition of this compound. This small, rigid ring system imparts unique conformational constraints on the molecule. unl.pt This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The cyclopropane (B1198618) ring can also influence the electronic properties of the molecule. The "bent" bonds of the cyclopropyl group have a higher degree of p-character, which can affect its interactions with biological macromolecules. unl.pt This can be a critical factor in how the molecule is recognized by receptors and enzymes.

Furthermore, the stereochemistry of the cyclopropyl group can have a profound impact on biological activity. Different stereoisomers of a cyclopropane-containing molecule can exhibit vastly different potencies and selectivities, as the precise spatial arrangement of substituents is crucial for optimal interaction with the binding site. Studies on cyclopropyl-epothilones have demonstrated that the configuration of the cyclopropane moiety is tightly linked to their biological activity. nih.gov

The metabolic stability conferred by the cyclopropyl group is another significant aspect. By being more resistant to oxidative metabolism compared to linear alkyl chains, the cyclopropyl group can increase the half-life of a compound, potentially leading to a longer duration of action. unl.pt

Structure Activity Relationship Sar and Structural Modification Studies of 2 Cyclopropyl 2 Methylpropanoic Acid Analogues

Rational Design and Synthesis of 2-Cyclopropyl-2-methylpropanoic Acid Analogues for SAR Studies

The rational design of analogues of this compound for SAR studies involves systematic modifications of its core structure. The primary points of modification include the cyclopropyl (B3062369) ring, the quaternary center, and the carboxylic acid group. The goal is to synthesize a library of related compounds to probe the impact of these changes on the molecule's biological profile.

Synthetic strategies are designed to be convergent and flexible, allowing for the introduction of diverse substituents. A common approach to synthesizing the core scaffold involves the cyclopropanation of a suitable alkene precursor. For instance, the reaction of isobutylene (B52900) derivatives with a source of carbene can generate the cyclopropyl ring. Subsequent functional group manipulations, such as oxidation of a primary alcohol or hydrolysis of a nitrile, can then install the carboxylic acid moiety.

To explore the SAR, analogues can be designed with variations such as:

Substitution on the cyclopropyl ring: Introducing alkyl or electron-withdrawing/donating groups on the cyclopropyl ring can modulate its electronic properties and steric bulk.

Modification of the quaternary center: Replacing one or both methyl groups with other alkyl chains (e.g., ethyl, propyl) or incorporating them into a larger ring system can explore the spatial requirements of the target binding site.

Alteration of the carboxylic acid: Esterification, amidation, or replacement with bioisosteres such as tetrazoles can investigate the importance of the acidic proton and the carbonyl group for activity.

Comparative Analysis of Structural Features and Their Impact on Reactivity and Biological Profile

Once a series of analogues has been synthesized, they are subjected to biological screening to determine their activity. A comparative analysis of these results allows for the elucidation of key SAR trends. The data is often presented in tables to clearly illustrate the relationship between structure and activity.

| Analogue | Modification | Biological Activity (Relative) |

| Parent Compound | This compound | 1 |

| Analogue 1 | Substitution on cyclopropyl ring (e.g., 2-methylcyclopropyl) | Variable (depends on substituent and stereochemistry) |

| Analogue 2 | Larger gem-dialkyl group (e.g., 2-ethyl-2-cyclopropylpropanoic acid) | Often decreased |

| Analogue 3 | Ester derivative (e.g., methyl 2-cyclopropyl-2-methylpropanoate) | Typically decreased or abolished |

| Analogue 4 | Amide derivative (e.g., 2-cyclopropyl-2-methylpropanamide) | Typically decreased or abolished |

The cyclopropyl group is frequently found to be crucial for activity, likely by providing a specific conformation that is optimal for binding to the biological target.

The quaternary center with two methyl groups often represents an optimal balance of lipophilicity and steric bulk. Increasing the size of these alkyl groups may lead to a steric clash within the binding pocket, thus reducing activity.

The carboxylic acid moiety is typically essential for the biological profile, suggesting it may be involved in a key ionic interaction or hydrogen bond with the target receptor or enzyme. Its conversion to an ester or amide, which alters its electronic and hydrogen-bonding capabilities, often leads to a significant loss of activity.

Stereochemical Considerations in this compound Derivatives

Stereochemistry can play a profound role in the biological activity of this compound derivatives. If the cyclopropyl ring is substituted, it can introduce one or more chiral centers. For example, a monosubstituted cyclopropyl ring will have cis and trans diastereomers, each of which will be a racemic mixture of enantiomers.

It is common in medicinal chemistry for one enantiomer of a chiral drug to be significantly more active than the other (eutomer vs. distomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a compound.

Therefore, a thorough SAR study would involve the separation of stereoisomers and the evaluation of their individual biological activities. The synthesis of single enantiomers, often achieved through asymmetric synthesis or chiral resolution, is a critical step in these investigations. Comparing the activity of the different stereoisomers provides valuable information about the three-dimensional arrangement of the binding site of the biological target. For instance, if the (1R,2S)-enantiomer is significantly more active than the (1S,2R)-enantiomer, it suggests a specific spatial orientation of the substituents on the cyclopropyl ring is required for optimal interaction.

Advanced Analytical and Spectroscopic Characterization for 2 Cyclopropyl 2 Methylpropanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Cyclopropyl-2-methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous evidence of its atomic connectivity and stereochemistry. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet far downfield, generally in the 10-12 ppm region, due to its deshielded nature. The protons of the two equivalent methyl groups (-CH₃) would appear as a sharp singlet, as they are attached to a quaternary carbon and have no adjacent protons to couple with. The protons on the cyclopropyl (B3062369) ring present a more complex, characteristic pattern in the upfield region of the spectrum (typically 0.3-1.5 ppm), resulting from their unique magnetic environments and spin-spin coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, appearing significantly downfield (typically 175-185 ppm). The quaternary carbon atom bonded to the cyclopropyl ring, two methyl groups, and the carboxyl group would have a characteristic chemical shift. The two methyl carbons are equivalent and would therefore produce a single signal. The carbons of the cyclopropyl ring would also produce distinct signals in the upfield region of the spectrum.

A summary of predicted NMR spectral data is presented below, based on analyses of structurally similar compounds like 2-methylpropanoic acid and other cyclopropane (B1198618) derivatives.

| Predicted NMR Data for this compound | ||

|---|---|---|

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 12.0 (broad singlet) | 175 - 185 |

| -C(CH₃)₂ | ~1.2 (singlet, 6H) | ~25 |

| Quaternary C | - | ~40-50 |

| Cyclopropyl CH | ~1.0 - 1.5 (multiplet, 1H) | ~15-25 |

| Cyclopropyl CH₂ | ~0.3 - 0.8 (multiplets, 4H) | ~5-15 |

Mass Spectrometry (MS) Techniques in the Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.17 g/mol ). nih.gov

The fragmentation of carboxylic acids is well-characterized. Key fragmentation pathways for this compound would include:

α-Cleavage: The bond between the carbonyl carbon and the adjacent quaternary carbon can break, leading to the loss of the carboxyl group or related fragments.

Loss of COOH: A prominent peak would be expected at m/z 83, corresponding to the loss of the carboxylic acid group (45 Da).

Loss of Isopropyl Radical: Cleavage can result in the loss of an isopropyl radical from the parent ion, which is a common fragmentation for isobutyric acid derivatives. docbrown.info

Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can also undergo fragmentation.

The table below outlines the expected major fragments in the mass spectrum of this compound.

| Predicted Mass Spectrometry Fragmentation Data (EI-MS) | |

|---|---|

| m/z | Predicted Fragment Structure/Identity |

| 128 | [C₇H₁₂O₂]⁺• (Molecular Ion) |

| 113 | [M - CH₃]⁺ (Loss of a methyl group) |

| 83 | [M - COOH]⁺ (Loss of the carboxyl group) |

| 71 | [C₄H₇O]⁺ (Acylium ion from cleavage at the quaternary carbon) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | [C₃H₅]⁺ (Cyclopropyl or allyl cation) |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and isolating it for further study. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this carboxylic acid. A C18 (octadecylsilyl) stationary phase is typically used, which separates compounds based on their hydrophobicity. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified. A common mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid such as phosphoric acid or formic acid. sielc.com Detection is typically achieved using an ultraviolet (UV) detector.

| Typical HPLC Method for Purity Assessment | |

|---|---|

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. To overcome this, derivatization is often performed to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. Alternatively, specialized capillary columns with acidic surface treatments can be used for the direct analysis of free carboxylic acids. Flame Ionization Detection (FID) is a common detection method for this type of analysis.

| Typical GC Method (after derivatization to methyl ester) | |

|---|---|

| Parameter | Condition |

| Column | Polar capillary column (e.g., DB-WAX, HP-FFAP) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Initial temp ~60°C, ramp to ~240°C |

| Detector | Flame Ionization Detector (FID) |

Computational Chemistry and Molecular Modeling of this compound: Theoretical Insights into Reactivity and Interactions

Computational chemistry provides powerful theoretical insights into the structure, stability, and reactivity of this compound, complementing experimental data. Quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, can be used to model the molecule's properties.

Theoretical studies on related cyclopropanecarboxylic acid esters have shown that the cyclopropyl group provides significant hyperconjugative stabilization. nih.gov Similar computational models applied to this compound could elucidate the electronic interactions between the strained three-membered ring and the adjacent quaternary carbon and carbonyl group.

Key areas of investigation using molecular modeling include:

Geometric Optimization: Calculating the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Property Analysis: Generating electrostatic potential maps to predict sites susceptible to nucleophilic or electrophilic attack, and analyzing frontier molecular orbitals (HOMO/LUMO) to understand reactivity.

Thermochemical Analysis: Calculating thermodynamic properties such as enthalpy of formation and Gibbs free energy to predict stability and reaction equilibria.

Spectroscopic Prediction: Simulating NMR and infrared (IR) spectra to aid in the interpretation of experimental data.

Reaction Mechanism Studies: Modeling potential reaction pathways to understand the energetics and transition states involved in its chemical transformations. In-silico docking studies can also predict the binding affinity and interactions of the molecule with biological targets like enzymes. ffhdj.com

Future Directions and Emerging Research Avenues for 2 Cyclopropyl 2 Methylpropanoic Acid

Exploration of Novel Synthetic Methodologies and Catalytic Approaches for 2-Cyclopropyl-2-methylpropanoic Acid

The efficient and stereoselective synthesis of this compound and its derivatives is a key area of ongoing research. Traditional methods often involve multi-step sequences, and the development of more direct and atom-economical routes is a primary objective.

Catalytic Cyclopropanation: A significant focus lies on the development of advanced catalytic systems for the construction of the cyclopropane (B1198618) ring. Rhodium(II) carboxylate complexes are well-established catalysts for the cyclopropanation of alkenes with diazo compounds. acs.orgacs.orgnih.govnih.govmdpi.com Future research will likely explore the use of novel chiral rhodium catalysts to achieve high enantioselectivity in the synthesis of chiral derivatives of this compound. The design of heteroleptic rhodium(II) catalysts, for instance, offers a promising avenue for fine-tuning catalyst reactivity and selectivity. acs.org Furthermore, cobalt- and iron-based catalysts are emerging as more sustainable and cost-effective alternatives to rhodium for asymmetric cyclopropanation reactions.

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze asymmetric cyclopropanation reactions with high efficiency. rochester.edu Future work could focus on developing specific biocatalysts for the synthesis of this compound, potentially through directed evolution of existing enzymes. rochester.edunih.gov This approach could lead to highly enantiopure products under mild reaction conditions. researchgate.net

Flow Chemistry: Continuous flow synthesis is gaining traction as a powerful tool for the safe and efficient production of chemical compounds. rsc.orgresearchgate.netresearchgate.net This technology offers precise control over reaction parameters, leading to improved yields and purity. The generation and use of potentially hazardous intermediates, such as diazo compounds often employed in cyclopropanation, can be managed more safely in a continuous flow setup. rsc.org The application of flow chemistry to the synthesis of this compound could enable scalable and safer manufacturing processes. rsc.orgresearchgate.netresearchgate.net

| Synthetic Approach | Catalyst/System | Potential Advantages | Research Focus |

| Catalytic Cyclopropanation | Chiral Rhodium(II) Complexes, Cobalt/Iron Catalysts | High stereoselectivity, broad substrate scope | Development of novel, highly efficient, and enantioselective catalysts. |

| Biocatalysis | Engineered Enzymes (e.g., Myoglobin) | High enantioselectivity, mild reaction conditions, green approach | Directed evolution of enzymes for specific substrate recognition and activity. |

| Flow Chemistry | Continuous Flow Reactors | Enhanced safety, scalability, improved process control | Optimization of reaction conditions and reactor design for continuous production. |

Deeper Mechanistic Understanding of this compound's Biological Interactions

The biological activities of cyclopropane-containing molecules are diverse and significant. unl.pt The rigid cyclopropane ring can act as a conformational constraint, locking a molecule into a specific three-dimensional shape that can enhance its interaction with biological targets. acs.org For this compound, its structural features suggest potential interactions with various enzymes and receptors.

Enzyme Inhibition: Carboxylic acids are known to interact with the active sites of numerous enzymes. The presence of the cyclopropyl (B3062369) group in this compound could lead to specific and potent enzyme inhibition. unl.pt For instance, cyclopropane-carboxylic acid scaffolds have been identified as effective inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in bacterial amino acid metabolism. mdpi.com Future research could involve screening this compound and its derivatives against a range of enzymes, particularly those involved in metabolic pathways or disease processes. Mechanistic studies, including X-ray crystallography and kinetic analysis, will be crucial to elucidate the precise binding modes and inhibitory mechanisms. utexas.edu

Probe for Biological Pathways: The unique chemical properties of the cyclopropyl group can be exploited to study biological mechanisms. For example, the ring strain of the cyclopropane can be released upon enzymatic processing, leading to the formation of reactive intermediates that can covalently modify the enzyme's active site. This "mechanism-based inhibition" can be a powerful tool for identifying and characterizing enzymes. Investigating the metabolism of this compound in various biological systems could reveal novel enzymatic transformations and provide insights into metabolic pathways.

Neurotransmitter Receptor Modulation: Some cyclopropane-containing amino acids are known to interact with neurotransmitter receptors in the central nervous system. unl.pt While this compound is not an amino acid, its carboxylic acid moiety could still allow for interactions with receptor binding sites. Future studies could explore the potential of this molecule and its derivatives to modulate the activity of receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is implicated in learning, memory, and various neurological disorders.

Integration of this compound in Materials Science and Polymer Chemistry

The incorporation of unique structural motifs into polymers can lead to materials with novel properties. The rigid and compact nature of the cyclopropyl group makes this compound an interesting candidate as a monomer or modifying agent in polymer chemistry.

Monomer for Novel Polymers: this compound could potentially be converted into various polymerizable monomers. For instance, esterification of the carboxylic acid with a hydroxyl-containing monomer could yield a cyclopropane-functionalized building block for polyesters or polyacrylates. The resulting polymers might exhibit enhanced thermal stability, altered mechanical properties, or unique optical characteristics due to the presence of the cyclopropyl group. Research in this area would involve the synthesis of such monomers and their subsequent polymerization, followed by a thorough characterization of the resulting materials. researchgate.netchemrxiv.orgjomardpublishing.com

Surface Modification: The carboxylic acid group of this compound provides a handle for grafting the molecule onto the surfaces of various materials. This could be used to modify the surface properties of materials, such as their hydrophobicity, adhesion, or biocompatibility. For example, attaching this molecule to the surface of a biomedical implant could potentially influence protein adsorption and cellular interactions.

Responsive Materials: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as exposure to acid or transition metals. This reactivity could be harnessed to create responsive materials. For instance, polymers incorporating this compound residues could be designed to degrade or change their properties in response to a specific trigger, opening up applications in areas like drug delivery or smart coatings. rsc.org

Sustainable and Green Chemistry Routes for this compound Production

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. thieme-connect.de Applying these principles to the synthesis of this compound is a crucial future direction.

Atom Economy and Waste Reduction: Future synthetic routes will be evaluated based on their atom economy and E-factor (Environmental Factor), which measure the amount of waste generated per unit of product. nih.govmdpi.comwiley-vch.de Methodologies that maximize the incorporation of starting material atoms into the final product, such as catalytic cyclopropanation reactions, are highly desirable. rsc.org

Use of Renewable Feedstocks and Greener Solvents: Research into the synthesis of this compound from renewable feedstocks would be a significant step towards sustainability. Additionally, replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions, is a key goal. thieme-connect.de Mechanochemical methods, which use mechanical force to drive reactions in the absence of bulk solvents, offer a particularly promising green approach for cyclopropanation. ucl.ac.uk

Catalyst Recovery and Reuse: For catalytic processes, the ability to recover and reuse the catalyst is essential for both economic and environmental reasons. The development of heterogeneous catalysts or catalysts immobilized on solid supports for the synthesis of this compound would facilitate their separation from the reaction mixture and enable their recycling.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing syntheses with high atom economy and low E-factors. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions (mechanochemistry). |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring synthetic pathways from bio-based starting materials. |

| Catalysis | Employing highly efficient and recyclable catalysts (heterogeneous or immobilized). |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-cyclopropyl-2-methylpropanoic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or local exhaust ventilation to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile or natural rubber gloves, Tyvek® protective clothing, and safety goggles. Avoid skin contact due to potential toxicity .

- Hygiene Practices : Prohibit eating/drinking in labs, provide emergency showers/eye wash stations, and ensure contaminated clothing is laundered professionally .

- Exposure Monitoring : Conduct regular air sampling to ensure compliance with OSHA standards (29 CFR 1910.1020) .

Q. How can researchers characterize the purity and stability of this compound?

- Methodological Answer :

- Analytical Techniques : Use HPLC (≥95% purity threshold) and NMR for structural validation .

- Stability Testing : Store the compound in airtight containers under ambient conditions. Avoid hygroscopic environments and incompatible materials (e.g., strong oxidizers) .

- Degradation Monitoring : Track thermal stability via TGA and assess reactivity under controlled humidity .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical control?

- Methodological Answer :

- Catalyst Selection : Use acid catalysts (e.g., H₂SO₄) for esterification intermediates, with reflux conditions to enhance conversion rates .

- Stereochemical Analysis : Employ chiral chromatography or X-ray crystallography to resolve enantiomers, particularly for cyclopropane-containing analogs .

- Scale-Up Considerations : Implement continuous flow reactors for consistent temperature/pressure control and reduced side reactions .

Q. What strategies address contradictions in biological activity data for cyclopropane-containing analogs?

- Methodological Answer :

- Data Validation : Cross-validate bioassay results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Confounding Factors : Control for metabolic instability (e.g., ester hydrolysis) by using deuterated or fluorinated derivatives .

- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict cyclopropane ring interactions with target proteins .

Q. How can researchers mitigate the environmental impact of this compound during disposal?

- Methodological Answer :

- Waste Treatment : Neutralize acidic residues with bicarbonate before incineration. Use HEPA-filtered vacuums for spill cleanup to prevent dust dispersion .

- Ecotoxicity Assessment : Conduct Daphnia magna or algal growth inhibition tests, though current data gaps necessitate precautionary measures .

- Regulatory Compliance : Follow EPA guidelines for hazardous waste (40 CFR 261) and document disposal methods in lab protocols .

Methodological Considerations for Experimental Design

Q. What experimental designs are suitable for studying the reactivity of the cyclopropane ring under varying pH conditions?

- Answer Framework :

- pH-Dependent Studies : Use buffered solutions (pH 2–12) to assess ring-opening kinetics via UV-Vis or LC-MS .

- Temperature Modulation : Combine Arrhenius plots with DFT calculations to elucidate activation barriers for ring strain release .

- Safety Mitigation : Conduct reactions in sealed reactors to manage potential exothermic events .

Q. How should researchers approach structure-activity relationship (SAR) studies for cyclopropane derivatives?

- Answer Framework :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the cyclopropane ring or carboxylic acid moiety .

- Activity Profiling : Test analogs against enzyme panels (e.g., cytochrome P450 isoforms) to identify metabolic hotspots .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate steric/electronic parameters with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.